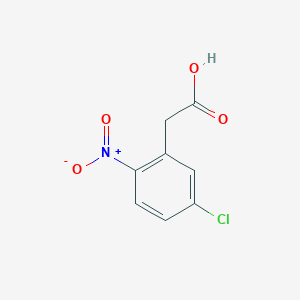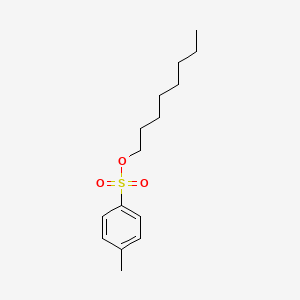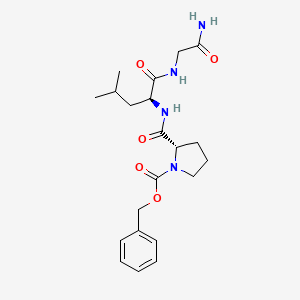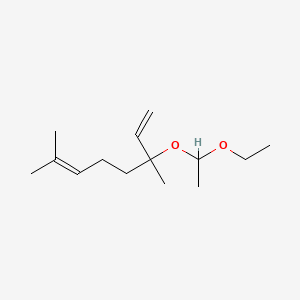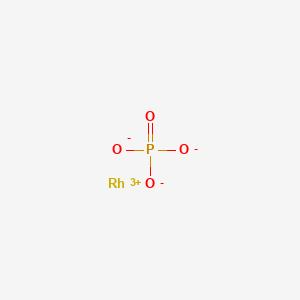
2,2'-Bis(bromomethyl)biphenyl
Overview
Description
2,2’-Bis(bromomethyl)biphenyl is a chemical compound with the molecular formula C14H12Br2 . It has an average mass of 340.053 Da and a monoisotopic mass of 337.930573 Da . It is also known by other names such as 1,1’-biphenyl, 2,2’-bis(bromomethyl)-, 2,2’-Bis(bromomethyl)-1,1’-biphenyl, and 2,2’-Bis(bromomethyl)biphenyl .
Molecular Structure Analysis
The molecular structure of 2,2’-Bis(bromomethyl)biphenyl consists of two phenyl rings connected by two bromomethyl groups . The linear formula is represented as BrCH2C6H4C6H4CH2Br .Chemical Reactions Analysis
2,2’-Bis(bromomethyl)biphenyl has been used in the preparation of a mononuclear rhodium (III) complex with a nine-membered S, S-chelate ring . It was also used in the preparation of 1,1’-binaphthyl-substituted α-aminoisobutyric acid, a new chiral atropoisomeric α,α-disubstituted glycine .Physical And Chemical Properties Analysis
2,2’-Bis(bromomethyl)biphenyl has a melting point of 90-92 °C (lit.) . It has a molecular weight of 340.05 .Scientific Research Applications
Organometallic Chemistry : Weishäupl et al. (2011) explored the synthesis of gold(I) alkynyl complexes using 2,2′-Diethynylbiphenyl, derived from 2,2′-bis(bromomethyl)biphenyl. These gold complexes exhibited luminescence both in solution and solid-state, indicating potential applications in materials science and organometallic chemistry (Weishäupl et al., 2011).
Ligand Synthesis for Metal Complexes : Guchhait et al. (2014) utilized 2,2′-bis(bromomethyl)-1,1′-biphenyl in the synthesis of C2-Symmetric normal and mesoionic bis-N-heterocyclic carbenes, which were used as ligands for palladium(II) complexes. These ligands showed promising reactivity in Suzuki–Miyaura coupling reactions, important in organic and organometallic synthesis (Guchhait et al., 2014).
Polymerization Catalysts : Higham et al. (2004) reported the synthesis of diphosphine 2,2′-bis(di-tert-butylphosphino)methyl)-1,1′-biphenyl (ditbi) starting from 2,2′-bis(bromomethyl)-1,1′-biphenyl. This compound was used in the hydroformylation of 1-hexene, demonstrating its utility as a catalyst in polymerization processes (Higham et al., 2004).
Corrosion Inhibition : Arshad et al. (2020) synthesized bis-Schiff bases from 2,2′-dibromobenzidine (a derivative of 2,2′-bis(bromomethyl)biphenyl) as corrosion inhibitors for mild steel in acidic medium. These compounds displayed efficient mixed-type inhibition, highlighting their potential in industrial applications (Arshad et al., 2020).
Electrochemical Synthesis : Gruber and Li (2000) conducted electrochemical synthesis of poly(4,4′-biphenylene ethylene)s using derivatives of 4,4′-bis(bromomethyl)biphenyl. This research provides insights into the electrochemical methods for synthesizing polymers with potential applications in materials science (Gruber & Li, 2000).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-2-[2-(bromomethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXGURZGBXUKES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291081 | |
| Record name | 2,2'-Bis(bromomethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bis(bromomethyl)-1,1'-biphenyl | |
CAS RN |
38274-14-5 | |
| Record name | NSC73047 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Bis(bromomethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bis(bromomethyl)-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 2,2'-Bis(bromomethyl)biphenyl in chemical synthesis?
A1: 2,2'-Bis(bromomethyl)biphenyl serves as a versatile building block in organic synthesis, particularly in the construction of cyclic compounds. Its reactivity stems from the two bromomethyl groups, which can participate in various substitution reactions.
- Synthesis of Tellurepins: This compound acts as a precursor for 1,7-dihydro-1H-dibenzo[c,e]tellurepin through reaction with potassium tellurocyanate. [] Tellurepins are organometallic compounds with potential applications in catalysis and materials science.
- Formation of Polyazacyclophanes: 2,2'-Bis(bromomethyl)biphenyl reacts with pertosylated polyamines to produce polyazacyclophanes containing the biphenyl unit. [] These macrocyclic compounds are of interest for their host-guest chemistry and potential applications in molecular recognition.
Q2: How does the pyrolysis of 2,2'-Bis(bromomethyl)biphenyl differ from its oxygenated analog, 2,2'-bis(hydroxymethyl)biphenyl?
A2: While both compounds can undergo pyrolysis to yield cyclic products, the reaction pathways and product distributions differ significantly.
- 2,2'-bis(hydroxymethyl)biphenyl: Pyrolysis of this diol results in a more complex product mixture. [] In addition to fluorene derivatives, significant amounts of 2-methyl-2'-formylbiphenyl and other oxygen-containing products are observed. This difference highlights the influence of the functional groups (bromomethyl vs. hydroxymethyl) on the pyrolysis mechanism and product selectivity.
Q3: Can 2,2'-Bis(bromomethyl)biphenyl be used to create polymers with controlled architectures?
A3: While not directly used in polymerization, 2,2'-Bis(bromomethyl)biphenyl serves as a key starting material for synthesizing specialized monomers. For example, it is used to create a novel cyclic trithiocarbonate. [] This cyclic trithiocarbonate acts as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in styrene polymerization, enabling the preparation of multiblock polystyrenes with controlled block lengths and narrow polydispersity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



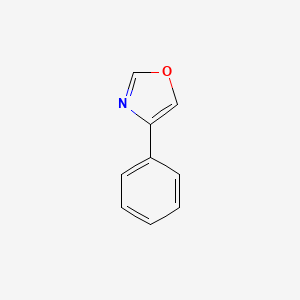

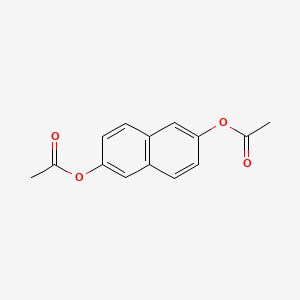
![8-Nitroimidazo[1,2-a]pyridine](/img/structure/B1581201.png)
